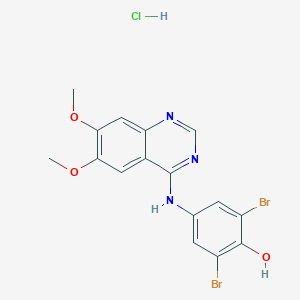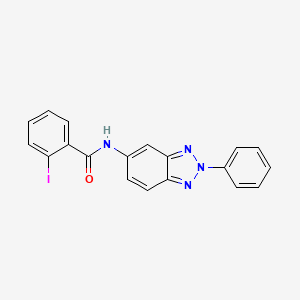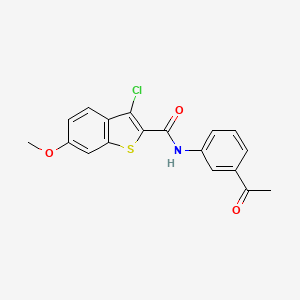
N-(2-ethylhexyl)-4-(morpholin-4-yl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylhexyl)-4-(morpholin-4-yl)-4-oxobutanamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, an amide linkage, and an ethylhexyl side chain, which contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylhexyl)-4-(morpholin-4-yl)-4-oxobutanamide typically involves the following steps:
Formation of the Amide Bond: The reaction between 2-ethylhexylamine and 4-(morpholin-4-yl)-4-oxobutanoic acid under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), facilitates the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the amide formation reaction under controlled temperature and pressure conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Automated Purification: Employing automated purification systems to streamline the isolation and purification process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-ethylhexyl)-4-(morpholin-4-yl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the ethylhexyl side chain, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Oxidized derivatives of the original compound
Reduction: Amine derivatives
Substitution: Substituted morpholine or ethylhexyl derivatives
Applications De Recherche Scientifique
N-(2-ethylhexyl)-4-(morpholin-4-yl)-4-oxobutanamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of N-(2-ethylhexyl)-4-(morpholin-4-yl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or modulate the activity of enzymes involved in metabolic pathways.
Interact with Receptors: Bind to cellular receptors, influencing signal transduction and cellular responses.
Affect Gene Expression: Modulate the expression of genes related to inflammation, pain, or other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-ethylhexyl)-4-(piperidin-4-yl)-4-oxobutanamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(2-ethylhexyl)-4-(pyrrolidin-4-yl)-4-oxobutanamide: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
N-(2-ethylhexyl)-4-(morpholin-4-yl)-4-oxobutanamide is unique due to its morpholine ring, which imparts distinct chemical and biological properties compared to its analogs with different heterocyclic rings. The presence of the morpholine ring can influence the compound’s solubility, reactivity, and interaction with biological targets.
Propriétés
Formule moléculaire |
C16H30N2O3 |
|---|---|
Poids moléculaire |
298.42 g/mol |
Nom IUPAC |
N-(2-ethylhexyl)-4-morpholin-4-yl-4-oxobutanamide |
InChI |
InChI=1S/C16H30N2O3/c1-3-5-6-14(4-2)13-17-15(19)7-8-16(20)18-9-11-21-12-10-18/h14H,3-13H2,1-2H3,(H,17,19) |
Clé InChI |
OJFPCTYJDHROAN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CNC(=O)CCC(=O)N1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{bis[4-(dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)methanaminium](/img/structure/B12454286.png)

![1-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}proline](/img/structure/B12454293.png)




![[4-(1-Hydroxyimino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12454330.png)
![2-(4-heptylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate](/img/structure/B12454337.png)
![N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-3,1-diyl]dicyclohexanecarboxamide](/img/structure/B12454352.png)


![Methyl 4-({[(naphthalen-2-yloxy)acetyl]carbamothioyl}amino)benzoate](/img/structure/B12454366.png)
![N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B12454368.png)
